![molecular formula C14H17FN2 B1440140 [1-(3-Fluoro-4-methylphenyl)-2,5-dimethylpyrrol-3-yl]methanamine CAS No. 1177362-11-6](/img/structure/B1440140.png)

[1-(3-Fluoro-4-methylphenyl)-2,5-dimethylpyrrol-3-yl]methanamine

Übersicht

Beschreibung

1-(3-Fluoro-4-methylphenyl)-2,5-dimethylpyrrol-3-yl]methanamine, also known as FMDP, is a novel compound that has been studied for its potential applications in scientific research. It is an organofluorine compound, which is a type of organic compound that contains one or more fluorine atoms. FMDP is a synthetic compound that has a wide range of potential applications in the fields of biochemistry, physiology, and pharmacology.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

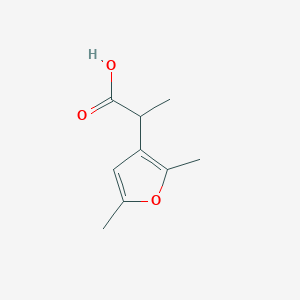

The synthesis of complex organic compounds involves intermediate steps that may utilize or relate to the structure of compounds similar to "[1-(3-Fluoro-4-methylphenyl)-2,5-dimethylpyrrol-3-yl]methanamine." For example, the practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of certain pharmaceuticals, demonstrates the significance of fluorinated aromatic compounds in drug development and manufacturing processes (Qiu et al., 2009).

Pharmacology and Drug Action

Understanding the action of psychoactive compounds, including those structurally similar to "[1-(3-Fluoro-4-methylphenyl)-2,5-dimethylpyrrol-3-yl]methanamine," is crucial for developing new therapeutic agents. Research on dopamine D2 receptor ligands, for example, sheds light on the development of treatments for neuropsychiatric disorders, highlighting the importance of structural analysis in designing compounds with desired biological activities (Jůza et al., 2022).

Molecular Imaging

Fluorescent compounds play a critical role in molecular imaging, a field that enables the visualization of biological processes in vivo. The development and use of fluorescent chemosensors, for instance, are instrumental in detecting a wide range of analytes, demonstrating the broad applications of fluorescent compounds in scientific research (Roy, 2021).

Neuropharmacology

Research on the neurochemical and neurotoxic effects of psychoactive substances, such as MDMA and its analogs, provides insights into the mechanisms underlying their actions. This knowledge is critical for assessing the potential therapeutic uses and risks of new psychoactive substances (Cumming et al., 2021).

Wirkmechanismus

Indole derivatives are a class of compounds that have been found to possess a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Target of Action

Indole derivatives have been found to bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic agents .

Mode of Action

The mode of action of indole derivatives can vary widely depending on the specific compound and its targets. For example, some indole derivatives have been found to inhibit certain enzymes, while others may interact with cell receptors to produce their effects .

Biochemical Pathways

The biochemical pathways affected by indole derivatives can also vary widely. For example, some indole derivatives may affect pathways involved in inflammation, while others may affect pathways involved in viral replication .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of indole derivatives can vary depending on the specific compound. Some indole derivatives may be readily absorbed and distributed throughout the body, while others may be metabolized quickly and excreted .

Result of Action

The molecular and cellular effects of indole derivatives can include changes in enzyme activity, alterations in cell signaling pathways, and effects on cell growth and proliferation .

Action Environment

The action, efficacy, and stability of indole derivatives can be influenced by various environmental factors, including pH, temperature, and the presence of other compounds .

Eigenschaften

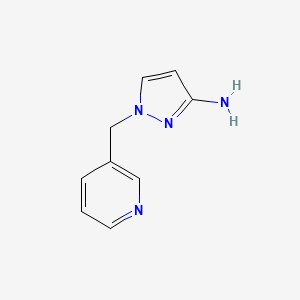

IUPAC Name |

[1-(3-fluoro-4-methylphenyl)-2,5-dimethylpyrrol-3-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17FN2/c1-9-4-5-13(7-14(9)15)17-10(2)6-12(8-16)11(17)3/h4-7H,8,16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTEQAOGVUWNMRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=CC(=C2C)CN)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

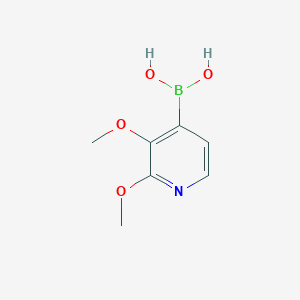

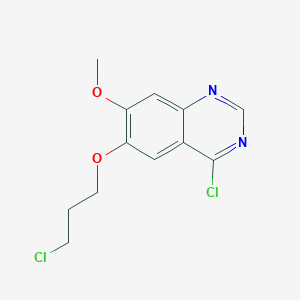

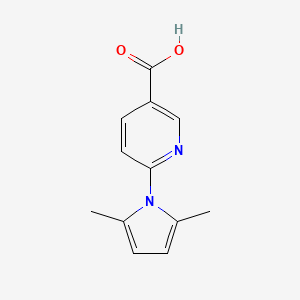

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

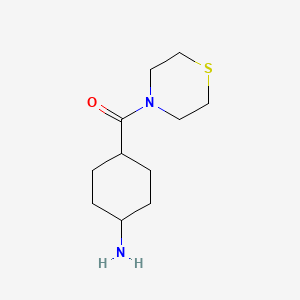

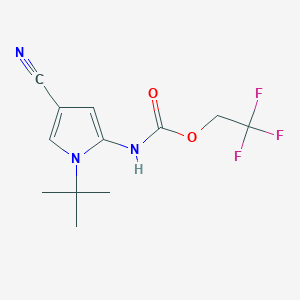

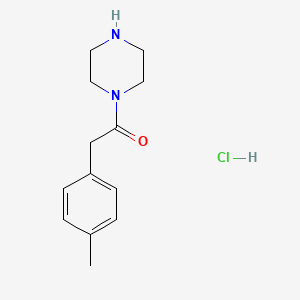

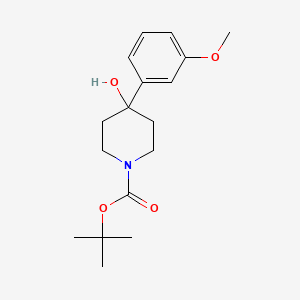

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B1440058.png)

![2,2,2-trifluoroethyl N-[3-fluoro-4-(4-methyl-1,4-diazepan-1-yl)phenyl]carbamate hydrochloride](/img/structure/B1440059.png)

![tert-butyl N-[3-(chloromethyl)-5-(trifluoromethyl)phenyl]carbamate](/img/structure/B1440060.png)

amino}acetic acid dihydrochloride](/img/structure/B1440069.png)

![4-bromo-N-[(2-hydroxyphenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B1440072.png)